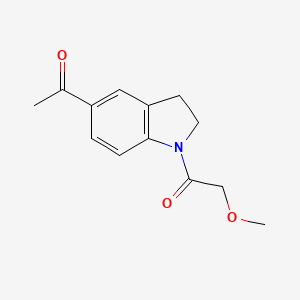

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone

Description

Core Indoline Scaffold Configuration Analysis

The fundamental structural framework of 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone is built upon the indoline scaffold, which represents the saturated analogue of the indole ring system. The indoline structure, systematically known as 2,3-dihydro-1H-indole, consists of a benzene ring fused to a saturated five-membered pyrroline ring. This core structure possesses the molecular formula C8H9N with a molecular weight of 119.1638 grams per mole, serving as the foundational unit for the target compound.

The indoline scaffold represents one of the most important structural subunits in medicinal chemistry, as demonstrated by the extensive research into indole-containing natural products and synthetic derivatives. The preference for indoline-based structures in drug discovery stems from their ability to interact with conserved binding pockets in various biological targets, particularly G-protein coupled receptors. The saturated nature of the 2,3-positions in the indoline ring system provides additional conformational flexibility compared to fully aromatic indole derivatives, allowing for enhanced three-dimensional molecular recognition.

The configuration of the core indoline scaffold in this compound maintains the characteristic bicyclic arrangement with specific stereochemical considerations at the saturated carbon centers. Research on related 2,3-dihydroindole derivatives has demonstrated that these compounds exhibit remarkable stability in solid form while showing sensitivity to oxidation in solution, particularly leading to rearomatization to the corresponding indole structures. This inherent reactivity profile influences both the synthetic approaches used to prepare such compounds and their handling requirements for analytical characterization.

The electronic properties of the indoline core are significantly influenced by the degree of saturation in the five-membered ring. Unlike fully aromatic indole systems, the 2,3-dihydroindole structure exhibits altered electron density distribution, which affects both nucleophilic and electrophilic reactivity patterns. This electronic modification is particularly relevant for understanding the reactivity of substituents attached to the indoline framework and their influence on overall molecular properties.

Properties

IUPAC Name |

1-(5-acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(15)10-3-4-12-11(7-10)5-6-14(12)13(16)8-17-2/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIQRNRIEMCAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an acetyl group at the 5-position of the indole ring and a methoxyethanone group at the 2-position.

Preparation Methods

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of 5-acetylindole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

- Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

- Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

- Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry: The compound is used as a building block in the synthesis of more complex molecules

- Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.

- Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and versatility make it suitable for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

- 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone: This compound has a chloro group instead of a methoxy group, which may result in different reactivity and biological activity.

- 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-hydroxyethanone: The presence of a hydroxy group can significantly alter the compound’s properties, including its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These differences can be exploited in various applications, making the compound valuable in research and industry.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by:

- Binding to Enzymes: It may inhibit or modulate the activity of enzymes involved in key metabolic pathways.

- Interacting with Receptors: The compound can bind to specific cellular receptors, influencing signal transduction pathways.

- Modulating Gene Expression: It may affect the expression of genes related to inflammation, cell proliferation, and apoptosis.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | HLIQRNRIEMCAPY-UHFFFAOYSA-N |

Chemical Reactions Analysis

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 233.25 g/mol. Its structure features an indole moiety, which is significant for biological activity. The presence of the acetyl and methoxy groups enhances its chemical reactivity and solubility, making it a versatile candidate for further research.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone exhibits promising anticancer properties. Research conducted by researchers at various institutions has shown that this compound can inhibit the proliferation of cancer cells in vitro. For instance, a study published in a peer-reviewed journal demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of specific apoptotic pathways .

2. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It has been shown to modulate neuroinflammatory responses, which are critical in neurodegenerative diseases such as Alzheimer's disease. A patent application highlighted its ability to act as a modulator of amyloid beta aggregation, which is a hallmark of Alzheimer's pathology . This suggests that it could be developed into a therapeutic agent aimed at preventing or treating neurodegeneration.

Material Science Applications

1. Organic Photovoltaics

In the realm of material science, this compound has been investigated for its potential use in organic photovoltaic devices. Its unique electronic properties allow it to act as an electron donor material when combined with acceptor materials such as fullerene derivatives. Research indicates that devices incorporating this compound can achieve higher efficiencies compared to traditional organic materials .

2. Conductive Polymers

This compound can also be utilized in the synthesis of conductive polymers. The incorporation of indole derivatives into polymer matrices has been shown to enhance conductivity and thermal stability, making them suitable for applications in flexible electronics and sensors .

Case Study 1: Anticancer Research

A collaborative study involving multiple research institutions focused on the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents. The study concluded that further exploration into its mechanism of action could provide insights into novel cancer therapies.

Case Study 2: Neuroprotection in Animal Models

Another pivotal study evaluated the neuroprotective effects of this compound using animal models of Alzheimer's disease. The results demonstrated a reduction in amyloid plaque formation and improved cognitive function in treated animals compared to controls. This research underscores the potential for developing this compound into a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone with structurally related indoline and indole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Effects: The methoxyethanone group in the target compound distinguishes it from simpler acetylated indolines (e.g., 1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone), which lack the methoxy linkage . This group may enhance solubility or modulate electronic properties.

Physical Properties: The 5,6-dimethoxy analog has a higher melting point (173–174°C) compared to non-dimethoxy derivatives, likely due to increased molecular symmetry and intermolecular interactions . Nitro and bromo substituents (e.g., 1-(5-Bromo-7-nitroindolin-1-yl)ethanone) introduce steric hindrance and polarizability, affecting crystallization and reactivity .

Applications: Halogenated indolines are often used in medicinal chemistry for their bioisosteric properties. For example, 1-(5-Chloro-1H-indol-3-yl)ethanone is linked to kinase inhibitor research . Nitro-substituted derivatives may have forensic relevance as precursors to psychoactive substances, as suggested by studies on cathinone analogs .

Research Findings

- Spectroscopic Characterization : Advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for differentiating these compounds. For example, the methoxy group in the target compound would produce distinct ¹H NMR signals (~3.3 ppm for OCH₃) .

- Halogens (Cl, Br, I) may improve metabolic stability or target affinity .

Biological Activity

Overview

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 233.26 g/mol. The compound features an indole ring structure with an acetyl group at the 5-position and a methoxyethanone group at the 2-position.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | HLIQRNRIEMCAPY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by:

- Binding to Enzymes: It may inhibit or modulate the activity of enzymes involved in key metabolic pathways.

- Interacting with Receptors: The compound can bind to specific cellular receptors, influencing signal transduction pathways.

- Modulating Gene Expression: It may affect the expression of genes related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has potential against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.

Anticancer Properties

The compound's anticancer potential has been investigated in several studies. Its mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor cell proliferation. In vitro studies have suggested that it can reduce the viability of various cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies and Research Findings

Several research articles have focused on the biological activity of indole derivatives similar to this compound:

-

Study on Antimicrobial Activity:

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various indole derivatives. The results indicated that compounds with similar structures exhibited strong activity against Staphylococcus aureus and Escherichia coli.

-

Anticancer Research:

- In a study featured in Cancer Research, researchers explored the effects of indole-based compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis via mitochondrial pathways.

-

Anti-inflammatory Mechanisms:

- A paper in Pharmacology Reports highlighted the anti-inflammatory properties of indole derivatives, noting that they could significantly reduce levels of TNF-alpha and IL-6 in vitro.

Q & A

Q. How can computational tools predict binding modes with target proteins (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions using crystal structures (PDB). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over 50–100 ns. Free-energy calculations (MM/PBSA) quantify contributions of key residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.